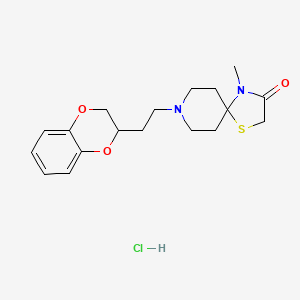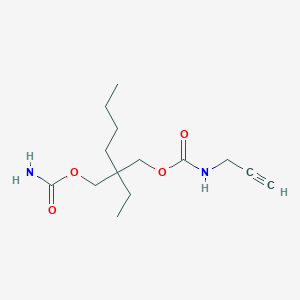
Propanoic acid, 3-chloro-2-sulfo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-chloro-2-sulfo-, can be achieved through several methods. One common approach involves the chlorination of propanoic acid followed by sulfonation. The reaction typically proceeds as follows:
Chlorination: Propanoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the third carbon position.
Sulfonation: The chlorinated product is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the second carbon position.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 3-chloro-2-sulfo-, may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-chloro-2-sulfo-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxy-2-sulfopropanoic acid.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction Reactions: Reduction of the sulfonic acid group can yield sulfinate or thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: 3-Hydroxy-2-sulfopropanoic acid
Oxidation: Higher oxidation state sulfonic acids
Reduction: Sulfinate or thiol derivatives
Scientific Research Applications
Propanoic acid, 3-chloro-2-sulfo-, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of propanoic acid, 3-chloro-2-sulfo-, involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with various substrates and enzymes.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-chloro-: Lacks the sulfonic acid group, making it less polar and less reactive in certain reactions.
Propanoic acid, 2-sulfo-: Lacks the chlorine atom, affecting its chemical properties and reactivity.
3-Sulfopropanoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
Uniqueness
Propanoic acid, 3-chloro-2-sulfo-, is unique due to the presence of both chlorine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
35489-35-1 |
|---|---|
Molecular Formula |
C3H5ClO5S |
Molecular Weight |
188.59 g/mol |
IUPAC Name |
3-chloro-2-sulfopropanoic acid |
InChI |
InChI=1S/C3H5ClO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1H2,(H,5,6)(H,7,8,9) |
InChI Key |
XMHUEFKKTZWDNM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


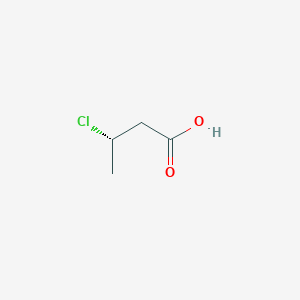

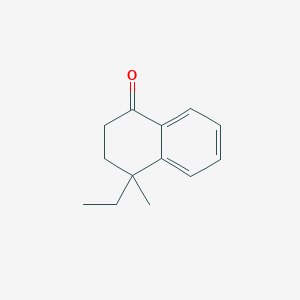

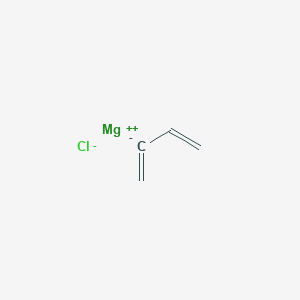
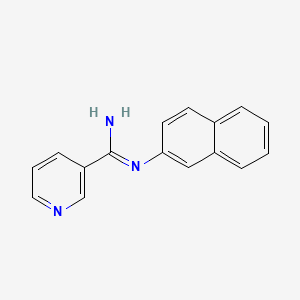
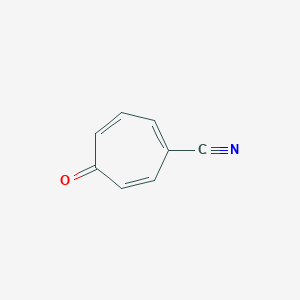

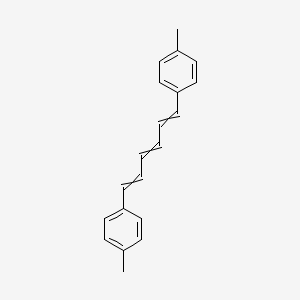
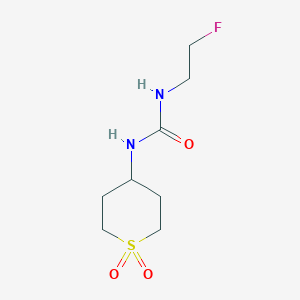
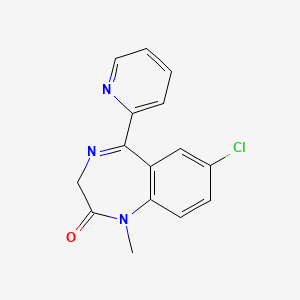
![Ethyl 4-[(1,2,3,4-tetrahydroquinolin-2-ylmethyl)amino]benzoate](/img/structure/B14688856.png)
